molecular formula C6H4BrCl2N B13651762 6-Bromo-3-chloro-2-(chloromethyl)pyridine

6-Bromo-3-chloro-2-(chloromethyl)pyridine

Cat. No.: B13651762
M. Wt: 240.91 g/mol
InChI Key: LNLZTCZMOUPFQN-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-2-(chloromethyl)pyridine is a halogenated pyridine derivative with the molecular formula C6H4BrCl2N

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-chloro-2-(chloromethyl)pyridine typically involves halogenation reactions. One common method includes the bromination and chlorination of pyridine derivatives. For example, starting with 2-chloromethylpyridine, bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems and advanced analytical techniques ensures the efficient production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloro-2-(chloromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound, often in aqueous or organic solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while oxidation may produce a pyridine N-oxide.

Scientific Research Applications

6-Bromo-3-chloro-2-(chloromethyl)pyridine has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors in the body.

    Material Science: It is employed in the synthesis of novel materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloro-2-(chloromethyl)pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The halogen atoms play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-chloro-6-(chloromethyl)pyridine: This compound has a similar structure but with different substitution patterns, leading to distinct chemical properties and reactivity.

    2-Chloro-6-(trichloromethyl)pyridine: Another halogenated pyridine derivative with different halogenation patterns, used in various chemical applications.

Uniqueness

6-Bromo-3-chloro-2-(chloromethyl)pyridine is unique due to its specific halogenation pattern, which imparts distinct reactivity and properties. This uniqueness makes it valuable for targeted applications in organic synthesis and medicinal chemistry, where precise control over chemical reactivity is essential.

Properties

Molecular Formula

C6H4BrCl2N

Molecular Weight

240.91 g/mol

IUPAC Name

6-bromo-3-chloro-2-(chloromethyl)pyridine

InChI

InChI=1S/C6H4BrCl2N/c7-6-2-1-4(9)5(3-8)10-6/h1-2H,3H2

InChI Key

LNLZTCZMOUPFQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1Cl)CCl)Br

Origin of Product

United States

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